(2-Propylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Propylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C7H11BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with an appropriate aryl halide under palladium catalysis . The reaction conditions often involve the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: (2-Propylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMSO.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Propylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and materials with unique electronic properties.
Mechanism of Action
The primary mechanism of action for (2-Propylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical applications, such as enzyme inhibition and molecular recognition . The compound’s boron atom acts as a Lewis acid, facilitating interactions with electron-rich species.
Comparison with Similar Compounds
- (2-Methylpyrimidin-5-yl)boronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Propylpyrimidin-5-yl)boronic acid is unique due to its specific pyrimidine ring structure with a propyl substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where other boronic acids might not perform as effectively .
Properties
Molecular Formula |
C7H11BN2O2 |
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Molecular Weight |
165.99 g/mol |
IUPAC Name |
(2-propylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-2-3-7-9-4-6(5-10-7)8(11)12/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
LWCKSXFGBAWJAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)CCC)(O)O |
Origin of Product |
United States |
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